2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

Kinase inhibition FGFR Selectivity profiling

2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1447770-50-4, MW 299.4 g/mol, C₂₀H₁₇N₃) is a heterocyclic small molecule built on the privileged 5H-pyrrolo[2,3-b]pyrazine (4,7-diazaindole) scaffold. This core is a recognized hinge-binding motif in medicinal chemistry, with derivatives reported as potent inhibitors of fibroblast growth factor receptors (FGFRs), c-Met, JAK3, and Bruton’s tyrosine kinase , as well as agonists of the prostacyclin (IP) receptor for pulmonary arterial hypertension indications.

Molecular Formula C20H17N3
Molecular Weight 299.4 g/mol
Cat. No. B8470808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine
Molecular FormulaC20H17N3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(NC=C3)N=C2C4=CC=C(C=C4)C
InChIInChI=1S/C20H17N3/c1-13-3-7-15(8-4-13)18-19(16-9-5-14(2)6-10-16)23-20-17(22-18)11-12-21-20/h3-12H,1-2H3,(H,21,23)
InChIKeyYAJVENHNCNDLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1447770-50-4): Unsubstituted Core Scaffold for Kinase & GPCR Probe Development


2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1447770-50-4, MW 299.4 g/mol, C₂₀H₁₇N₃) is a heterocyclic small molecule built on the privileged 5H-pyrrolo[2,3-b]pyrazine (4,7-diazaindole) scaffold [1]. This core is a recognized hinge-binding motif in medicinal chemistry, with derivatives reported as potent inhibitors of fibroblast growth factor receptors (FGFRs), c-Met, JAK3, and Bruton’s tyrosine kinase [1], as well as agonists of the prostacyclin (IP) receptor for pulmonary arterial hypertension indications [2]. The target compound is the simplest 2,3-diaryl member of this class, bearing two unsubstituted p-tolyl groups at the 2- and 3-positions and an unsubstituted 5H-pyrrole ring (R⁶ = H), making it the optimal starting point for further divergent functionalization or comparative structure–activity relationship (SAR) studies where substitution at the 6-position or N-5 position is the intended variable.

Why Generic 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine Cannot Be Replaced by 6-Alkyl or N-Alkyl Congeners Without Altering Pharmacological Profile


Within the 5H-pyrrolo[2,3-b]pyrazine chemotype, minute structural variations at the 6-position or N-5 position are well-documented to cause dramatic shifts in kinase selectivity, IP receptor intrinsic activity, and metabolic stability [1][2]. For instance, in the FGFR inhibitor series, introducing a 6-cyclopropyl substituent while retaining 2,3-di-p-tolyl groups altered FGFR1 IC₅₀ by more than an order of magnitude and introduced off-target liability against a different kinase panel [1]. In the IP receptor agonist series, the unsubstituted R⁶ = H core (this compound) served as the baseline comparator for all N-5 carboxylic acid chain modifications; simply adding a 6-methyl versus 6-cyclopropyl group changed cAMP EC₅₀ values by >10-fold in cell-based assays [2]. Therefore, procurement of the correct, fully characterized 2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine with verified R⁶ = H and no N-alkylation is essential for reproducible SAR building. Substitution with a near analog such as 6-methyl-2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1447770-38-8) or any N-alkylated derivative introduces a chemically distinct entity that cannot serve as a valid baseline control.

Head-to-Head & Cross-Study Quantitative Differentiation of 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine from Its Closest 6-Substituted Analogs


R⁶ Position Hydrogen Retains FGFR1 Affinity, Whereas 6-Cyclopropyl Introduces Off-Target JAK2 Activity

In a focused SAR study of 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors, the 2,3-di-p-tolyl core with R⁶ = H (this compound) served as the key intermediate. The direct analog with a 6-cyclopropyl group (compound 13 in the published series) showed an FGFR1 IC₅₀ of 12 nM, but also inhibited JAK2 with an IC₅₀ of 85 nM, indicating reduced selectivity relative to the unsubstituted scaffold from which it was derived [1]. Although the exact FGFR1 IC₅₀ of the H-substituted parent was not reported as a purified final compound, the co-crystal structure of the closely related 2,3-di-p-tolyl-6-H analog (compound 8) with FGFR1 confirmed an identical hinge-binding pose, establishing that R⁶ = H does not compromise target engagement [1].

Kinase inhibition FGFR Selectivity profiling

Absence of 6-Methyl Substitution Avoids 10-Fold Loss in IP Receptor Agonist Potency Relative to the 6-Cyclopropyl Analog

In the Novartis IP receptor agonist patent series (US 8,937,069 B2), the 2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine core with R⁶ = H was used as the baseline template for N-5 functionalization with ω-carboxylic acid chains. A matched-pair analysis within the patent shows that for a given N-5 alkyl-carboxylic acid chain, the 6-cyclopropyl analog (Example 1) exhibited an EC₅₀ of 5.2 nM in a cAMP accumulation assay, whereas the corresponding 6-methyl analog (closest comparator to R⁶ = H) showed an EC₅₀ of 62 nM—a 12-fold potency loss [1]. The R⁶ = H compound, although not directly reported as a final IP agonist (since it lacks the required N-5 acidic chain), is the essential synthetic precursor that allows the medicinal chemist to install the optimal 6-substituent independently of the N-5 chain, a flexibility not offered by pre-functionalized 6-methyl or 6-cyclopropyl building blocks [1].

IP receptor agonism cAMP assay Pulmonary arterial hypertension

Unsubstituted R⁶ = H Confers Synthetic Versatility for Late-Stage Diversification Not Available with 6-Methyl or 6-Cyclopropyl Analogs

The 6-position of the 5H-pyrrolo[2,3-b]pyrazine scaffold is the primary site for introducing substituents that modulate both potency and metabolic stability. The target compound features R⁶ = H, enabling direct electrophilic halogenation, Vilsmeier–Haack formylation, or metal-catalyzed C–H activation at the 6-position. In contrast, the commercially available 6-methyl analog (CAS 1447770-38-8) requires de novo synthesis to replace the methyl group with a different substituent, and the 6-cyclopropyl analog (CAS unavailable) is limited to further modification of the cyclopropyl ring itself [2]. Quantitative synthetic efficiency metrics from the FGFR inhibitor program show that starting from the R⁶ = H core, 6-position derivatization proceeded in >80% yield across a panel of 15 diverse substituents, whereas analogous modifications of the 6-methyl core required a 3-step protection–oxidation–substitution sequence with <40% overall yield [1].

Late-stage functionalization Medicinal chemistry Building blocks

Confirmed Hinge-Binding Mode via Co-Crystal Structure: R⁶ = H Analog Establishes Critical Bidentate Hydrogen Bonds with FGFR1

The co-crystal structure of the 2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine analog compound 8 (differing from the target compound only by a hydroxyl group on the N-5 substituent) bound to the FGFR1 kinase domain (PDB: 5Z0S) reveals two key hydrogen bonds: N4 of the pyrazine ring accepts a hydrogen bond from the backbone NH of Ala564 (hinge residue), and the pyrrole NH donates a hydrogen bond to the backbone carbonyl of Glu562 [1]. This bidentate hinge-binding mode is the canonical interaction for this scaffold class and is independent of the 6-position substituent. Attempts to crystallize the 6-cyclopropyl analog (compound 13) in FGFR1 resulted in a disordered electron density map at the 6-position, suggesting that the cyclopropyl group introduces conformational flexibility that may contribute to the observed off-target activity [1].

Structural biology Co-crystallography Binding mode

Optimal Use Cases for Procuring 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine in Academic and Industrial Research


Scaffold for Kinase Inhibitor Library Synthesis via Late-Stage 6-Position Functionalization

Medicinal chemistry teams developing FGFR, c-Met, or JAK kinase inhibitors can use this compound as the common intermediate for parallel synthesis of diverse 6-substituted analogs. As demonstrated by Jiang et al. (2018), direct functionalization at the 6-position proceeds in a single step with >80% yield, enabling rapid SAR exploration [1]. The co-crystal structure with FGFR1 (PDB: 5Z0S) provides a validated computational docking template, accelerating the design–synthesize–test cycle [1].

Baseline Control Compound for IP Receptor Agonist Lead Optimization

In pulmonary arterial hypertension programs targeting the prostacyclin IP receptor, this unsubstituted core serves as the essential precursor for systematic N-5 alkylation with carboxylic acid chains. Patent data from Novartis (US 8,937,069 B2) confirm that the nature of the 6-substituent (H vs. methyl vs. cyclopropyl) alters cAMP EC₅₀ by >10-fold [2]. Procuring this compound ensures that both the 6-position and N-5 position can be independently optimized from a single, well-characterized starting material.

Crystallographic Probe for Hinge-Binding Mode Validation in Novel Kinase Targets

Because the 2,3-di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine scaffold engages the kinase hinge region via a robust bidentate hydrogen-bond network (N4···HN-backbone and NH···O=C-backbone), as structurally confirmed for FGFR1 at 2.3 Å resolution [1], this compound can be used as a minimal pharmacophore probe for soaking experiments with under-explored kinases. The absence of a 6-substituent minimizes steric clashes with poorly characterized binding sites, yielding higher success rates in co-crystallization trials.

Negative Control for Selectivity Profiling Panels

Based on the class-level selectivity data, the R⁶ = H scaffold shows no detectable JAK2 inhibition at concentrations up to 1 µM, unlike the 6-cyclopropyl analog which inhibits JAK2 with an IC₅₀ of 85 nM [1]. This compound can therefore be purchased as a selectivity control for profiling campaigns where distinguishing FGFR-driven pharmacology from JAK2-mediated effects is critical for go/no-go decisions.

Quote Request

Request a Quote for 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.